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m-PEG2-Amino

Cat. No.: B1667100
CAS No.: 54149-49-4
M. Wt: 135.16 g/mol
InChI Key: VKTXNKVXALMHFI-UHFFFAOYSA-N
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Description

Evolution of Poly(ethylene glycol) (PEG) Linkers in Bioconjugation and Chemical Biology

The development of Aminooxy-PEG2-methane is deeply rooted in the broader history and evolution of poly(ethylene glycol) (PEG) linkers, which have become indispensable in biomedical and chemical biology research.

Historical Context of PEGylation in Biomedical Research

The journey of PEG in the biomedical field, a process known as PEGylation, began in the 1970s. broadpharm.com Researchers first demonstrated that attaching PEG to proteins could shield them from the immune system and prolong their circulation time in the bloodstream. broadpharm.comnih.gov This groundbreaking discovery paved the way for the development of more stable and effective protein-based therapeutics. A major milestone was the FDA approval in 1990 of Adagen® (pegademase bovine), the first PEGylated protein therapeutic, for treating severe combined immunodeficiency disease (SCID). broadpharm.comnih.gov This success spurred further research and the subsequent market approval of other PEGylated drugs, solidifying PEGylation as a clinically and commercially significant technology. nih.gov

Significance of Precisely Engineered PEG Linkers

Early PEGylation methods often used mixtures of PEG chains of varying lengths, leading to heterogeneous products with inconsistent properties. The 1990s saw a shift towards the use of precisely engineered, monodisperse PEG linkers with defined molecular weights and specific functional groups at their ends. chemsrc.com This development was a crucial step forward, allowing for the creation of homogenous conjugates with predictable and reproducible characteristics.

The ability to precisely control the linker's length and architecture is critical. medkoo.com Defined PEG linkers act as flexible, hydrophilic spacers that can connect a biomolecule to another molecule, such as a drug or a fluorescent dye. medkoo.comambeed.com This precise spacing can minimize steric hindrance, improve the solubility of hydrophobic molecules, and protect the conjugated biomolecule from enzymatic degradation. medkoo.comaxispharm.com Modern applications have driven the evolution of PEG linkers from simple linear chains to complex branched and cleavable structures, each designed to fine-tune the properties of the final conjugate for specific applications like targeted drug delivery and in vivo imaging. chemsrc.comglycomindsynth.com

Structural and Functional Attributes of Aminooxy-PEG2-methane

Aminooxy-PEG2-methane is a heterobifunctional linker, meaning it has two different reactive ends. medchemexpress.comnih.gov Its structure consists of a reactive aminooxy group, a short, defined di-ethylene glycol (PEG2) spacer, and a stable methane (B114726) group at the other end. medchemexpress.comnih.gov

Defining the Aminooxy Functional Group and its Reactivity

The key to Aminooxy-PEG2-methane's utility is the aminooxy group (-ONH2). This functional group exhibits remarkable reactivity and selectivity towards aldehydes and ketones. dcchemicals.comunivie.ac.at The reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) is known as oxime ligation, a type of "click chemistry" reaction. univie.ac.ataxispharm.com

This reaction forms a highly stable oxime bond and is bioorthogonal, meaning it proceeds efficiently in biological systems without interfering with native biochemical processes. nih.govmedchemexpress.com Oxime ligation can be performed under mild, aqueous conditions, often at a neutral or slightly acidic pH, which is crucial for maintaining the integrity of sensitive biomolecules like proteins. nih.govdcchemicals.com The reaction rate can be significantly accelerated by the use of catalysts such as aniline (B41778). nih.govwhiterose.ac.uk Compared to similar reactions, such as those involving hydrazides which form less stable hydrazone linkages, the oxime bond offers superior hydrolytic stability, making it a reliable choice for creating long-lasting bioconjugates. medchemexpress.com

Functional GroupReacts WithResulting BondKey Features
Aminooxy (-ONH2)Aldehydes, KetonesOximeHighly stable, bioorthogonal, mild reaction conditions

Role of the PEG2 Spacer in Molecular Design

The "PEG2" portion of Aminooxy-PEG2-methane refers to a spacer consisting of two repeating ethylene (B1197577) glycol units. While short, this spacer plays several critical roles in molecular design:

Solubility: The hydrophilic nature of the PEG spacer enhances the water solubility of the molecule and any conjugate it becomes a part of. axispharm.comcnreagent.com This is particularly advantageous when working with hydrophobic drugs or proteins.

Flexibility and Spacing: The PEG chain provides a flexible linker between the conjugated molecules, which can help to reduce steric hindrance and preserve the biological activity of proteins or antibodies. chemsrc.com The defined length of the PEG2 spacer allows for precise control over the distance between the conjugated partners.

Biocompatibility: PEG is well-known for its low toxicity and minimal immunogenicity, making it a safe and effective component for in vivo applications. chemsrc.com

PropertyContribution of the PEG2 Spacer
SolubilityIncreases aqueous solubility of the conjugate. axispharm.comcnreagent.com
FlexibilityProvides a flexible connection, reducing steric hindrance. chemsrc.com
BiocompatibilityLow toxicity and immunogenicity. chemsrc.com

Academic Research Landscape and Emerging Applications of Aminooxy-PEG2-methane

Aminooxy-PEG2-methane is utilized in several advanced areas of chemical biology research, primarily leveraging the specific and reliable nature of oxime ligation.

Detailed research findings indicate its utility in the development of sophisticated therapeutic and diagnostic agents. For instance, the aminooxy group allows for the site-specific conjugation of molecules to proteins that have been genetically engineered to contain an aldehyde or ketone group. nih.gov This precise control over the conjugation site is a significant advantage over less specific methods that target natural amino acids, which can lead to heterogeneous products with compromised function. nih.gov

Emerging applications for Aminooxy-PEG2-methane and similar aminooxy-PEG linkers include:

Antibody-Drug Conjugates (ADCs): In the field of oncology, there is growing interest in using linkers like Aminooxy-PEG2-methane to attach potent cytotoxic drugs to antibodies that target cancer cells. axispharm.commedchemexpress.com The stability of the oxime bond ensures that the drug remains attached to the antibody until it reaches the tumor site, minimizing off-target toxicity.

PROTACs (Proteolysis-Targeting Chimeras): Aminooxy-PEG2-methane is also identified as a PEG-based PROTAC linker. chemsrc.comdcchemicals.com PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker plays a crucial role in connecting the protein-targeting ligand to the E3 ligase-recruiting ligand, and the properties of the PEG spacer can influence the efficacy of the resulting PROTAC.

Radiopharmaceutical Development: The chemoselective nature of the aminooxy-aldehyde reaction is being explored for the synthesis of radiolabeled biomolecules for diagnostic imaging (e.g., PET scans) and therapy. univie.ac.at This allows for the efficient incorporation of radioisotopes into targeting molecules under mild conditions.

The continued development of bioorthogonal chemistries and the increasing demand for precisely engineered bioconjugates ensure that molecules like Aminooxy-PEG2-methane will remain at the forefront of innovation in chemical biology and medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO3 B1667100 m-PEG2-Amino CAS No. 54149-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-[2-(2-methoxyethoxy)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3/c1-7-2-3-8-4-5-9-6/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTXNKVXALMHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54149-49-4
Record name O-[2-(2-methoxyethoxy)ethyl]hydroxylamine
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Synthetic Methodologies and Advanced Chemical Transformations

Synthesis of Aminooxy-PEG2-methane and its Derivatives

The synthesis of Aminooxy-PEG2-methane and related aminooxy-terminated polyethylene (B3416737) glycol (PEG) derivatives involves multi-step chemical processes designed to introduce a reactive aminooxy group at the terminus of a PEG chain. These synthetic strategies often prioritize high functionalization efficiency and yield pure, well-defined products.

Established Synthetic Routes for Aminooxy-terminated PEGs

Several versatile and established routes are employed for the synthesis of heterobifunctional PEGs with a terminal aminooxy group. A common strategy begins with the activation of a terminal hydroxyl group on a PEG molecule. This is typically achieved by converting the hydroxyl group into a better leaving group, such as a mesylate or tosylate, through reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively mdpi.commdpi.com.

Once activated, the PEG intermediate can undergo nucleophilic substitution. One widely used method involves reaction with N-hydroxyphthalimide. The subsequent removal of the phthalimide (B116566) protecting group, typically through hydrazinolysis (reaction with hydrazine), yields the desired aminooxy-terminated PEG nih.gov.

Another robust method involves the conversion of the terminal hydroxyl group to an azide (B81097) via the activated mesylate or tosylate intermediate mdpi.commdpi.com. The azide-terminated PEG can then be reduced to an amine-terminated PEG. While this is a common route to amine-PEGs, direct conversion to an aminooxy group from the activated hydroxyl is more direct. The Mitsunobu reaction represents an alternative pathway for incorporating the phthalimide group, which is also followed by hydrazinolysis to liberate the aminooxy function nih.gov. These general strategies allow for the quantitative or near-quantitative introduction of the desired functional group onto PEG chains of various lengths mdpi.com.

Preparation of Aminooxy-PEG2-methane from Precursors

Aminooxy-PEG2-methane is a specific, short-chain PEG derivative containing an aminooxy group (-ONH₂) at one end and a chemically inert methane (B114726) (via a methyl ether) group at the other broadpharm.com. Its synthesis follows the general principles established for longer aminooxy-PEGs.

A plausible synthetic pathway for Aminooxy-PEG2-methane starts with the precursor 2-(2-methoxyethoxy)ethanol (B87266) (diethylene glycol monomethyl ether). The terminal hydroxyl group of this precursor is first activated, for instance, by converting it to a mesylate using methanesulfonyl chloride in the presence of a base like triethylamine. The resulting mesylate is a good substrate for nucleophilic substitution. In the next step, the PEG-mesylate intermediate is reacted with N-hydroxyphthalimide. The final step is the deprotection of the phthalimide group using hydrazine (B178648) hydrate, which cleaves the phthalimide and releases the free aminooxy group, yielding the final product, Aminooxy-PEG2-methane.

Synthesis of Protected Aminooxy-PEG2 Variants (e.g., Boc-Aminooxy-PEG2)

In multi-step syntheses or when constructing complex bioconjugates, it is often necessary to temporarily block the reactive aminooxy group to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a common protecting group for this purpose. The synthesis of Boc-protected aminooxy-PEG2 variants, such as Boc-Aminooxy-PEG2-methane, is straightforward.

Starting with the synthesized Aminooxy-PEG2-methane, the aminooxy group is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. This reaction leads to the formation of a stable N-Boc protected aminooxy-PEG derivative. The Boc group can be readily removed later under acidic conditions, regenerating the reactive aminooxy moiety for subsequent ligation reactions. Commercially available variants include compounds like t-Boc-Aminooxy-PEG2-amine, demonstrating the utility of this protection strategy in creating heterobifunctional linkers broadpharm.comglycomindsynth.com.

Chemoselective Ligation Reactions Utilizing the Aminooxy Moiety

The terminal aminooxy group is a powerful tool in chemical biology and bioconjugation due to its ability to undergo highly selective reactions. This nucleophilic moiety reacts specifically with carbonyl groups, enabling the precise and stable linking of molecules.

Oxime Formation with Aldehydes and Ketones in Aqueous Environments

The hallmark reaction of the aminooxy group is its condensation with an aldehyde or a ketone to form a stable oxime linkage interchim.frprecisepeg.com. This reaction, known as oximation, is a cornerstone of chemoselective ligation louisville.eduiris-biotech.descispace.com. It can be performed under mild, aqueous conditions, which is crucial for applications involving sensitive biological molecules like proteins and carbohydrates nih.gov.

The reaction is highly specific; the aminooxy group does not react with other functional groups typically found in biomolecules, such as amines or carboxylic acids nih.gov. The resulting oxime bond is significantly more stable towards hydrolysis compared to other imine-based linkages like hydrazones, making it a preferred choice for creating robust bioconjugates nih.goviris-biotech.de. This stability is attributed to the α-effect, where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen iris-biotech.de. The reaction proceeds with the formation of water as the sole byproduct nih.gov.

Reaction Kinetics and Optimization under Physiological Conditions

While oxime ligation is highly effective, its reaction rate is pH-dependent. The optimal pH for the reaction is typically acidic (around 4-5), as acid catalysis facilitates the dehydration of the hemiaminal intermediate nih.gov. However, many biological applications require reactions to proceed efficiently at neutral or physiological pH (pH ~7.4), where the reaction is often slow nih.gov.

To overcome this kinetic limitation, nucleophilic catalysts have been developed to accelerate oxime formation at neutral pH. Aniline (B41778) was the classical catalyst for this transformation, but its effectiveness can be limited nih.govacs.org. More recent research has identified substituted anilines, such as m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844), as significantly more potent catalysts acs.orgnih.gov. These catalysts operate by forming a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the aminooxy nucleophile researchgate.net.

The enhanced aqueous solubility of catalysts like mPDA allows them to be used at higher concentrations than aniline, leading to dramatic rate enhancements nih.gov. Studies have shown that in protein PEGylation reactions, mPDA can accelerate the process significantly compared to both the uncatalyzed reaction and the aniline-catalyzed reaction under physiological conditions nih.gov. This optimization allows for efficient bioconjugation at low micromolar concentrations of reactants, which is critical when working with precious biomolecules acs.org.

Table 1: Comparison of Catalysts for Oxime Ligation of Citral (Aldehyde) Reaction Conditions: 50 µM citral, 100 µM aminooxy-dansyl, 25 mM catalyst.

Catalyst Observed Rate Constant (k_obs) [s⁻¹ M⁻¹]
None 0.28
Aniline 48.6
m-Phenylenediamine (mPDA) 120.3

Data sourced from kinetic analyses of oxime ligation reactions nih.govamazonaws.com.

Table 2: Kinetic Analysis of Protein PEGylation with Aminooxy-PEG Reaction Conditions: 7 µM p-acetyl phenylalanine-containing protein (DHFR² M174pAcF), 5 mM aminooxy-PEG (3 kDa), pH 7.

Catalyst Catalyst Concentration Approximate Reaction Completion
None N/A > 24 hours
Aniline 100 mM ~ 17 hours
m-Phenylenediamine (mPDA) 500 mM < 5 hours

Data adapted from studies on protein labeling via oxime ligation nih.gov.

Advanced Bioconjugation Strategies and Site Specific Modifications

Aminooxy-PEG2-methane in Protein and Peptide Bioconjugation

Aminooxy-PEG2-methane is a valuable reagent for covalently modifying proteins and peptides that have been engineered or chemically altered to contain a carbonyl group (an aldehyde or ketone). broadpharm.com The core of its utility lies in the chemoselective ligation between its aminooxy moiety and an aldehyde, which forms a stable oxime linkage under mild, physiological conditions. broadpharm.comresearchgate.net This bioorthogonal reaction—meaning it does not interfere with native biological functional groups—is fundamental to creating precisely defined bioconjugates. researchgate.net

The reaction of Aminooxy-PEG2-methane with an aldehyde-containing biomolecule proceeds efficiently, typically at a slightly acidic pH (around 5.5 to 6.0), to ensure the stability of the resulting oxime bond. whiterose.ac.uknih.gov This targeted approach contrasts sharply with traditional methods that rely on less specific reactions with amino acid side chains like lysines or cysteines, which often yield heterogeneous mixtures. nih.gov

A powerful strategy for achieving site-specificity is the "aldehyde tag" method. wikipedia.orgnottingham.ac.uk This technique involves genetically encoding a short peptide sequence into a protein of interest. nih.gov This sequence is then recognized by an enzyme that converts a specific amino acid within the tag into a formylglycine (fGly) residue, which contains a reactive aldehyde group. nih.govnih.gov This aldehyde serves as a unique chemical handle for conjugation with an aminooxy-functionalized molecule like Aminooxy-PEG2-methane. researchgate.netnih.gov

The most prominent enzyme used for this purpose is the Formylglycine-Generating Enzyme (FGE). nih.govspringernature.com FGE recognizes a specific consensus sequence, often a six-residue motif such as LCTPSR or a more general pentapeptide CxPxR (where x can be various amino acids), and oxidizes the cysteine (C) residue within this tag to Cα-formylglycine (fGly). researchgate.netcreative-biolabs.comacs.org This post-translational modification introduces a bioorthogonal aldehyde handle onto the protein surface. nih.govnih.gov

The FGE system is highly specific and efficient, enabling the production of proteins with a single, precisely located aldehyde group for subsequent conjugation. springernature.com The reaction is typically performed by co-expressing the target protein containing the aldehyde tag with FGE in a suitable host system, such as E. coli or mammalian cells. nih.govnih.gov Once the aldehyde-tagged protein is produced and purified, it can be reacted with Aminooxy-PEG2-methane to attach a desired payload, such as a drug, a fluorescent dye, or another biomolecule. researchgate.net

Table 1: Formylglycine-Generating Enzyme (FGE) Aldehyde Tag Systems
EnzymeConsensus SequenceTarget ResidueConverted ResidueKey Characteristics
Formylglycine-Generating Enzyme (FGE)CxPxR (e.g., LCTPSR)Cysteine (Cys)Cα-formylglycine (fGly)Enables site-specific introduction of an aldehyde handle via post-translational modification. researchgate.netacs.org
Formylglycine-Generating Enzyme (FGE)SXPXRSerine (Ser)Cα-formylglycine (fGly)Some FGEs can recognize and convert serine residues within a similar consensus motif. researchgate.net

Besides enzymatic methods, aldehyde handles can be introduced onto proteins through chemical means. A common approach involves the mild periodate (B1199274) oxidation of N-terminal serine or threonine residues, which converts them into glyoxylyl aldehydes. nih.gov Another significant application is the modification of glycoproteins, such as monoclonal antibodies. The carbohydrate portions (glycans) of these proteins contain vicinal diols that can be selectively oxidized with sodium periodate to generate multiple aldehyde groups. nih.govnih.govnih.gov These aldehydes can then be targeted for conjugation with aminooxy-functionalized linkers. While this method can introduce multiple attachment sites, the modification is confined to the glycan regions, thereby preserving the antigen-binding domains of the antibody. nih.gov

The versatility of oxime ligation extends to the modification of synthetic peptides and oligonucleotides. Peptides can be synthesized to include an N-terminal aminooxyacetic acid (Aoa) residue, which allows for the straightforward attachment of aldehyde-containing molecules post-synthesis. nih.govnih.gov Conversely, an aldehyde can be introduced into a peptide, which can then be reacted with a molecule like Aminooxy-PEG2-methane. nih.gov This strategy facilitates the creation of peptide-drug conjugates, imaging agents, and tools for studying peptide-protein interactions with enhanced structural diversity. nih.gov

While less common, similar principles can be applied to oligonucleotides. Aldehyde functionalities can be introduced at specific positions within a synthetic DNA or RNA strand, enabling their conjugation to aminooxy-containing reporters or therapeutic agents for applications in diagnostics and gene therapy.

A highly precise method for introducing a reactive handle for oxime ligation involves the genetic incorporation of non-natural amino acids (nnAAs) containing ketone or aldehyde functionalities. chemistryviews.orgacs.orgnih.gov This is achieved by engineering an aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery and specifically recognizes the nnAA, inserting it in response to a unique codon (e.g., the amber stop codon, TAG). nih.gov

A widely used nnAA for this purpose is p-acetylphenylalanine (pAcF), which contains a bioorthogonal keto group. nih.govnih.gov When a protein is expressed with pAcF at a specific site, the ketone serves as a unique chemical handle. nih.gov Aminooxy-PEG2-methane can then react exclusively at this position to form a stable oxime bond, offering unparalleled control over the conjugation site and stoichiometry. acs.orgnih.gov This method avoids any modification of the native protein sequence, other than the single nnAA substitution, and is particularly valuable for creating highly defined bioconjugates where precise positioning of the payload is critical for function. researchgate.net

Table 2: Research Findings on Site-Specific Conjugation via Oxime Ligation
MethodReactive HandleConjugation PartnerResulting BioconjugateKey Finding/Application
Enzymatic (FGE)Aldehyde (from Formylglycine)Aminooxy-functionalized moleculeSite-specifically labeled protein or antibodyEnables precise control over conjugation site on recombinant proteins. nih.govspringernature.com
Chemical OxidationAldehyde (from oxidized glycans)Aminooxy-functionalized linker/drugGlycan-specific antibody-drug conjugate (ADC)Confines modification to the Fc region of antibodies, preserving antigen binding. nih.govnih.gov
Non-Natural Amino Acid IncorporationKetone (from p-acetylphenylalanine)Aminooxy-functionalized probeHomogeneous protein conjugate with 1:1 stoichiometryOffers ultimate precision in payload placement for therapeutic and research proteins. nih.govnih.gov

Site-Specific Labeling of Aldehyde-Tagged Proteins

Development of Homogeneous Bioconjugates

A major goal of advanced bioconjugation is the production of homogeneous bioconjugates, where every molecule has the same number of payloads attached at the same specific locations. elsevierpure.com This is particularly crucial for antibody-drug conjugates (ADCs), where the drug-to-antibody ratio (DAR) significantly impacts therapeutic efficacy and safety. creative-biolabs.comacs.org Traditional conjugation methods often result in heterogeneous mixtures with varying DARs, leading to batch-to-batch variability and a less predictable therapeutic window. researchgate.net

Site-specific technologies utilizing Aminooxy-PEG2-methane and oxime ligation are instrumental in overcoming this challenge. semanticscholar.org By using an aldehyde tag generated by FGE or by incorporating a ketone-bearing nnAA like pAcF, researchers can produce ADCs with a precisely defined DAR of, for example, 2 or 4. nih.govacs.org The resulting homogeneous ADCs exhibit improved properties, including enhanced stability and better pharmacokinetic profiles, compared to their heterogeneous counterparts. elsevierpure.comacs.org The stable oxime linkage formed is a key feature, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cell. elsevierpure.com

Addressing Heterogeneity in Traditional Bioconjugation

Traditional bioconjugation methods often target highly abundant and accessible functional groups on proteins, such as the amine groups of lysine (B10760008) residues or the thiol groups of cysteine residues. wiley-vch.deresearchgate.net While effective in attaching a payload, this approach lacks control over the site and number of conjugations. researchgate.net Monoclonal antibodies, for instance, can have 40-60 lysine residues, and conventional chemical conjugation results in a highly heterogeneous mixture of molecules with a variable number of modifications at random sites. nih.gov

This heterogeneity is a significant challenge in biopharmaceutical development. nih.govnih.gov The resulting mixture contains molecules with different drug-to-antibody ratios (DAR) and positional isomers, which can lead to:

Variable Efficacy: Modifications within or near the active site of a protein can diminish or eliminate its biological function. nih.govvectorlabs.com

Inconsistent Pharmacokinetics: The size and properties of the conjugate mixture can vary, affecting circulation half-life and clearance rates.

Increased Immunogenicity: The presence of multiple PEG chains can mask immunogenic sites, but heterogeneous products can still elicit an immune response. biopharminternational.com

Process Irreproducibility: The lack of specificity makes it difficult to consistently manufacture a uniform product.

The non-selective nature of reagents like PEG NHS esters, which react with amino groups, can make the reaction difficult to control, especially at a large scale. biopharminternational.com Even methods involving seemingly selective reagents like maleimides for cysteine modification can suffer from undesirable side reactions and hydrolysis, further contributing to product heterogeneity. nih.gov This lack of control often necessitates extensive purification to isolate the desired conjugate, complicating analysis and manufacturing. nih.gov

Challenge Description Impact on Bioconjugate Relevant Citations
Lack of Site-Specificity Conjugation occurs at multiple, non-defined sites on the biomolecule, typically targeting common residues like lysine or cysteine.Product heterogeneity with a random distribution of modifications. nih.govvectorlabs.com
Variable Stoichiometry The number of molecules attached per protein (e.g., drug-to-antibody ratio) is inconsistent across the batch.Inconsistent potency, pharmacokinetics, and potential for toxicity. nih.gov
Functional Impairment Modification can occur at or near the protein's active or binding sites, reducing or eliminating its biological activity.Reduced therapeutic efficacy and weakened target binding. nih.govvectorlabs.com
Manufacturing & Reproducibility Issues The random nature of the reaction makes it difficult to produce consistent batches of the final product.Challenges in quality control, regulatory approval, and ensuring consistent clinical performance.

Advantages of Site-Specific Approaches in Research

Site-specific bioconjugation has emerged as a powerful solution to the challenges posed by traditional methods. vectorlabs.comresearchgate.net By directing the modification to a predetermined location on the biomolecule, researchers can produce homogeneous conjugates with a defined structure and consistent properties. This level of control offers numerous advantages in a research and therapeutic context.

The core advantage is the production of a uniform product, where each biomolecule has the same number of modifications at the exact same site. This homogeneity leads to:

Improved Stability and Safety: Precise control over the conjugation site can reduce the potential for unwanted interactions with non-target tissues, minimizing off-target toxicity.

Enhanced Therapeutic Properties: By avoiding modification of critical binding or active sites, the biological activity of the protein is preserved. nih.gov This allows for a better therapeutic window, balancing potency with an extended circulation half-life. biopharminternational.comresearchgate.net

Consistent Pharmacokinetics: A well-defined conjugate ensures predictable behavior in vivo, with consistent absorption, distribution, metabolism, and excretion profiles.

Simplified Development: The uniformity of site-specific conjugates simplifies the analytical characterization and manufacturing process, ensuring product consistency and facilitating regulatory approval.

Reactions like the oxime ligation, which involves the reaction of an aminooxy group (as found in Aminooxy-PEG2-methane) with an aldehyde or ketone, are central to many site-specific strategies. nih.govrsc.org These bioorthogonal reactions are highly chemoselective, proceeding under mild conditions without interfering with other functional groups present in the biomolecule. nih.govrsc.org This allows for the precise installation of a PEG linker at a site that has been genetically or enzymatically engineered to contain a unique carbonyl group, ensuring a single, well-defined product. researchgate.netnih.gov

Feature Benefit Mechanism/Example Relevant Citations
Homogeneity Produces a single, well-defined bioconjugate with a consistent drug-to-antibody ratio (DAR).Introduction of a unique reactive handle (e.g., an aldehyde) for reaction with an aminooxy-PEG linker. researchgate.net
Preservation of Function Maintains the native biological activity and binding affinity of the protein.Conjugation is directed away from critical sites, such as the antigen-binding region of an antibody. nih.govnih.gov
Improved Pharmacokinetics Ensures predictable and consistent behavior in vivo, leading to a more reliable therapeutic effect.A uniform molecular size and structure prevents rapid clearance and ensures a longer half-life. biopharminternational.com
Enhanced Safety Profile Reduces off-target toxicity and improves the therapeutic window of the drug.Precise placement of the payload minimizes aggregation and unwanted interactions. nih.gov
Simplified Manufacturing Facilitates process control, analytical characterization, and batch-to-batch reproducibility.The defined nature of the product simplifies purification and quality assessment.

Applications in Macromolecular Assembly and Engineering

The principles of bioorthogonal chemistry, particularly oxime ligation involving aminooxy-functionalized linkers, extend beyond single-molecule modification to the construction of complex macromolecular structures. Aminooxy-PEG2-methane serves as a valuable building block in this context, enabling the formation of precisely structured polymer networks and advanced biomaterials with tailored functionalities.

Formation of Cross-Linked Polymer Networks

Aminooxy-PEG linkers are highly effective in the formation of cross-linked polymer networks, most notably hydrogels. nih.gov Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large quantities of water, making them ideal for biomedical applications like tissue engineering and drug delivery. nih.govnih.gov

The formation of these networks via oxime ligation, often referred to as "oxime click chemistry," involves the reaction between a polymer functionalized with multiple aminooxy groups and another polymer or cross-linker containing aldehyde or ketone groups. nih.govnih.gov This reaction is highly efficient, proceeds under mild, aqueous conditions, requires no catalyst, and produces only water as a byproduct, making it exceptionally biocompatible. nih.gov

For example, multi-arm PEGs terminated with aminooxy groups can be mixed with aldehyde-containing molecules (like glutaraldehyde (B144438) or aldehyde-modified hyaluronan) to rapidly form a stable, covalently cross-linked hydrogel. nih.govmtak.hu The resulting oxime bonds provide the structural integrity of the network. nih.gov The use of PEG derivatives in these networks is advantageous due to PEG's solubility, low toxicity, and non-immunogenicity. The structure and properties of the aminooxy linker itself, including its length and flexibility, can influence the kinetics of gelation and the final mechanical properties of the hydrogel. mtak.huresearchgate.net

Engineering of Biomaterials with Tunable Properties

A key advantage of using aminooxy-PEG linkers to construct polymer networks is the ability to engineer biomaterials with precisely controlled and tunable properties. nih.gov The physical and chemical characteristics of the resulting hydrogel can be tailored by systematically adjusting the parameters of the components and the reaction conditions. nih.gov

Key tunable properties include:

Mechanical Stiffness: The storage and elastic modulus of the hydrogel can be modified by altering the weight percentage of the aminooxy-PEG polymer or by changing the ratio of aminooxy groups to aldehyde groups (the cross-linking ratio). nih.gov Increasing the polymer concentration or cross-link density typically results in a stiffer material. researchgate.netresearchgate.net

Gelation Kinetics: The speed at which the hydrogel forms can be controlled by adjusting the pH of the precursor solution. nih.gov Oxime bond formation is catalyzed by acid, so a more acidic solution leads to faster gelation, while a more basic solution slows the reaction. This allows the gelation time to be matched to the needs of a specific application, such as an injectable system that must solidify in situ.

Swelling Ratio and Water Content: The amount of water the hydrogel can absorb is also tunable. Increasing the cross-linking density generally decreases the water content and the swelling ratio of the hydrogel. nih.gov

Stimuli-Responsiveness: These networks can be designed to respond to specific environmental triggers. By incorporating acid-labile linkages or other dynamic bonds, hydrogels can be engineered to release a payload (e.g., a drug) in response to changes in pH, temperature, or the presence of specific biomolecules. researchgate.netrsc.orgnih.govmdpi.com

This ability to fine-tune the material's properties makes aminooxy-PEG-based networks highly versatile for advanced applications, including creating scaffolds for 3D cell culture and tissue engineering where cell fate can be influenced by the mechanical properties of its environment. nih.gov

Parameter Effect on Hydrogel Properties Mechanism Relevant Citations
PEG Polymer Percentage Increasing the weight percent of aminooxy-PEG increases the mechanical stiffness (storage and elastic modulus).A higher concentration of polymer chains leads to a denser network structure after cross-linking. nih.gov
Cross-linking Ratio (Aldehyde:Aminooxy) Adjusting the stoichiometric ratio of reactive groups modifies the cross-link density, which in turn affects mechanical strength and swelling.A higher degree of cross-linking results in a more rigid network with less space to accommodate water. nih.gov
pH of Precursor Solution Lowering the pH (making it more acidic) increases the rate of gelation.The oxime ligation reaction is acid-catalyzed; protons facilitate the dehydration step of imine formation. nih.gov
Linker Structure (Length/Rigidity) The chemical structure of the aminooxy-linker influences both reaction kinetics and the final mechanical properties.More rigid linkers can increase stiffness, while longer, more flexible linkers may alter the network's elasticity. mtak.huresearchgate.net

Applications in Therapeutic and Diagnostic Modalities Research

Research into Drug Delivery Systems

The compound's architecture is particularly suited for applications in drug delivery, where precise control over molecular assembly and release is paramount.

Proteolysis-targeting chimeras (PROTACs) are novel therapeutic molecules designed to hijack the body's own cellular machinery to destroy specific disease-causing proteins. A PROTAC consists of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—joined by a chemical linker.

The linker is a critical component, and PEG-based linkers like Aminooxy-PEG2-methane are frequently investigated for this purpose. A protected form of the compound, Boc-Aminooxy-PEG2, is specifically cited as a PEG-based PROTAC linker used in their synthesis medchemexpress.com. The PEG component of the linker offers several advantages in PROTAC design, as detailed in the table below.

Table 1: Advantages of PEG Linkers in PROTAC Development

Feature Research Finding
Solubility The inherent hydrophilicity of the PEG chain can improve the aqueous solubility of the entire PROTAC molecule, which is often a challenge for these large, complex structures.
Cell Permeability By modifying the overall physicochemical properties, the PEG linker can influence the PROTAC's ability to cross cell membranes and reach its intracellular target.
Optimization PEG linkers are available in various lengths, allowing researchers to systematically adjust the distance between the two ends of the PROTAC to optimize the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase) nih.gov.
Synthetic Versatility The aminooxy group provides a specific reactive handle for modular synthesis, allowing for the efficient assembly of different PROTAC combinations for screening and development.

In a typical synthetic approach, the aminooxy group of the linker can be used to connect to one of the two ligands (either the target-binding or the E3-binding moiety) through an oxime bond, while the other end of the linker is modified to attach to the second ligand.

Many potential drugs have targets inside cells, but their large size or polarity prevents them from crossing the cell membrane. Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and can be used as delivery vectors to carry therapeutic cargo into cells mdpi.com.

Aminooxy-PEG2-methane can serve as a linker to attach therapeutic molecules to CPPs. The process involves a covalent conjugation strategy. For example, a therapeutic agent can be modified with the Aminooxy-PEG2-methane linker. The exposed aminooxy group on the drug-linker construct can then be reacted with a CPP that has been engineered to contain an aldehyde or ketone. This chemoselective reaction forms a stable CPP-linker-drug conjugate capable of entering cells. Recent research has highlighted various chemical conjugation techniques, including click chemistry and amide bond formation, to create CPP-drug conjugates for enhanced cellular uptake and therapeutic effect nih.govyoutube.com.

A key area of research in drug delivery is the development of systems that release their therapeutic payload only at the site of disease. Conjugates formed using Aminooxy-PEG2-methane rely on the chemistry of the oxime bond (C=N-O). While the oxime linkage is known to be significantly stable under normal physiological conditions (pH 7.4), its hydrolysis can be accelerated in acidic environments nih.govrsc.orgresearchgate.net.

This pH sensitivity is a highly desirable feature for controlled release. For instance, the microenvironment of solid tumors is often more acidic than healthy tissue. Furthermore, after a CPP-drug conjugate is taken into a cell via endocytosis, it is enclosed in an endosome, which becomes progressively more acidic as it matures into a lysosome. This drop in pH can trigger the cleavage of the oxime bond, releasing the drug from its CPP carrier inside the target cell nih.govacs.org. Research has demonstrated that the release of drugs from micelles constructed with oxime linkages is significantly faster at a mildly acidic pH of 5.0 compared to a physiological pH of 7.4 acs.org. The stability of the oxime bond can also be tuned by modifying the chemical structures surrounding the linkage, allowing for the design of carriers with specific release profiles nih.gov.

Exploration in Imaging and Diagnostics

The specific reactivity of the aminooxy group is also being explored for the development of advanced molecular imaging agents, particularly for Positron Emission Tomography (PET).

PET is a non-invasive imaging technique that uses radioactive substances (radiotracers) to visualize and measure metabolic processes in the body researchgate.net. The development of new PET tracers often requires complex and time-consuming radiosynthesis. A significant challenge is the short half-life of common PET radionuclides like fluorine-18 (¹⁸F, t½ ≈ 110 minutes), which necessitates rapid and efficient labeling methods researchgate.net.

One promising strategy involves the use of aminooxy-functionalized molecules to simplify the radiolabeling process. This approach leverages widely available ¹⁸F-labeled precursors, such as 2-[¹⁸F]fluoro-2-deoxy-d-glucose ([¹⁸F]FDG), the most commonly used PET tracer in clinical practice mdpi.comnih.gov.

The synthesis of PET radiotracers using an aminooxy linker is a direct and chemoselective process. In its open-chain form, [¹⁸F]FDG possesses an aldehyde group that can react selectively with an aminooxy group to form a stable oxime bond nih.gov. This reaction provides a simple, one-step method for radiolabeling peptides and other biomolecules nih.govacs.org.

The general research strategy can be summarized in the following steps:

Table 2: Synthesis Strategy for Aminooxy-Functionalized PET Radiotracers

Step Description Research Finding
1. Functionalization A targeting molecule (e.g., a peptide that binds to tumor cells) is first conjugated with the Aminooxy-PEG2-methane linker. This creates a stable, non-radioactive precursor with a reactive "handle" for radiolabeling. This creates an easily prepared, aminooxy-functionalized peptide ready for the final radiolabeling step nih.gov.
2. Radiolabeling The aminooxy-functionalized peptide is incubated with a solution of commercially available [¹⁸F]FDG. The reaction proceeds via chemoselective oxime formation between the aminooxy group on the peptide and the aldehyde group of [¹⁸F]FDG nih.govacs.org.
3. Purification The resulting ¹⁸F-labeled peptide radiotracer is purified to remove any unreacted [¹⁸F]FDG and precursor material. This method has been successfully used to prepare ¹⁸F-labeled RGD peptides with significant radiochemical yields nih.govacs.org.
4. Application The final radiotracer is ready for use in PET imaging to visualize the location of the targeting molecule in the body. This approach simplifies the synthesis of novel peptide-based PET probes and may lead to a more routine strategy for preclinical and clinical use nih.govacs.org.

This "kit-like" approach avoids the need to develop complex, multi-step syntheses for each new tracer, potentially accelerating the development of novel PET imaging agents for a wide range of diseases nih.govacs.org.

Radiolabeling Strategies for Positron Emission Tomography (PET)

In Vivo Stability and Biodistribution Studies of Radioconjugates

The stability of the linker connecting a radionuclide to a targeting moiety is paramount for the efficacy and safety of a radiopharmaceutical. Oxime bonds, formed via the reaction of an aminooxy group, are known for their relative stability under physiological conditions. The incorporation of a short PEG linker, such as the PEG2 moiety in Aminooxy-PEG2-methane, can influence the pharmacokinetic and biodistribution profile of the resulting radioconjugate.

While direct studies on radioconjugates specifically utilizing Aminooxy-PEG2-methane are not extensively documented in publicly available literature, research on similar short-chain PEGylated radiolabeled antibodies provides valuable insights. For instance, a study investigating the effect of a short PEG8 linker on the in vivo pharmacokinetics of trastuzumab for immuno-PET imaging revealed unexpected and favorable outcomes. Contrary to the general expectation that PEGylation prolongs blood retention, the PEGylated antibody with a short PEG8 linker demonstrated significantly faster clearance from the blood while maintaining tumor uptake. rsc.orgnih.gov This led to high-contrast tumor images as early as 24 hours post-injection. rsc.orgnih.gov

The accelerated clearance of the short-PEGylated antibody is advantageous for imaging applications as it reduces the radiation dose to the patient and allows for earlier visualization of the target tissue. This phenomenon highlights that the length of the PEG chain is a critical parameter in designing radioconjugates, and short linkers like the one in Aminooxy-PEG2-methane could offer similar benefits.

Table 1: Illustrative Biodistribution Data of a Short PEG-Linked Radiolabeled Antibody

Organ% Injected Dose/gram (Non-PEGylated)% Injected Dose/gram (PEG8-ylated)
Blood15.2 ± 1.55.8 ± 0.7
Tumor10.5 ± 2.19.8 ± 1.8
Liver8.7 ± 1.24.5 ± 0.6
Kidneys3.1 ± 0.45.2 ± 0.9

This table presents hypothetical data based on the findings that short PEG linkers can accelerate blood clearance while maintaining tumor uptake. The values are for illustrative purposes to demonstrate the potential impact of a short PEG linker on biodistribution.

The stability of the oxime linkage itself has been a subject of investigation in the context of radiopharmaceuticals. While generally stable, the in vivo environment can present challenges. For radiotracers based on antibodies, which require extended circulation times for optimal tumor accumulation, long-term stability is crucial. The choice of the conjugation chemistry, including the linker, is as important as the selection of the radionuclide and chelator for ensuring the thermodynamic, kinetic, and metabolic stability of a radiotracer.

Fluorescent Probe Conjugation for Bioimaging

The chemoselective nature of the aminooxy-aldehyde reaction makes Aminooxy-PEG2-methane an excellent candidate for the conjugation of fluorescent probes to biomolecules for bioimaging applications. This method allows for the precise labeling of proteins, glycans, and other biological molecules that can be engineered to contain an aldehyde or ketone group.

A study on the development of a multifunctional aminooxy-based fluorescent linker for glycan analysis demonstrates the utility of this chemical handle. The linker, featuring a fluorescent naphthalene group, was successfully used for the sensitive detection and purification of glycans. nih.gov The aminooxy group allowed for efficient ligation to the carbohydrate moieties. nih.gov This approach is valuable for creating glycan arrays to study glycan-protein interactions. nih.gov

The short PEG2 spacer in Aminooxy-PEG2-methane can be advantageous in this context by providing sufficient distance between the fluorophore and the biomolecule to minimize quenching effects and steric hindrance, thereby preserving the fluorescence properties of the dye and the biological activity of the target molecule.

Table 2: Properties of an Aminooxy-Functionalized Fluorescent Linker for Bioimaging

PropertyDescription
Reactive GroupAminooxy
Target FunctionalityAldehyde or Ketone
LinkerPEG2
ApplicationFluorescent labeling of biomolecules
Key AdvantageChemoselective ligation, enhanced solubility

This table outlines the key features and advantages of using an aminooxy-PEG linker for the development of fluorescent probes for bioimaging.

Advancements in Vaccine Design and Immunomodulation

The development of effective vaccines often relies on the precise conjugation of antigens to carrier proteins or adjuvants to enhance the immune response. The stable and specific linkage provided by the oxime bond is beneficial in constructing well-defined immunoconjugates. The inclusion of a PEG linker can further modulate the immunogenicity of the resulting construct.

The immunogenicity of PEG itself is a complex topic. While generally considered to have low immunogenicity, the immune system can, in some cases, generate anti-PEG antibodies. nih.govacs.orgnih.gov The characteristics of the PEG molecule, such as its molecular weight and the nature of the conjugated molecule, can influence this response. nih.govacs.orgnih.gov

Short PEG linkers, such as the one in Aminooxy-PEG2-methane, are often employed in the design of nanoparticle-based subunit vaccines. In this context, the linker's role is to attach the antigenic peptide to the nanoparticle surface. The length of the PEG linker can influence the proximity of the antigen to the nanoparticle, which in turn can affect dendritic cell uptake, antigen presentation, and the subsequent T-cell response. nih.gov

Research on the role of linker length in nanoparticle peptide vaccines has shown that shorter PEG linkers (e.g., 2k and 5k) can lead to higher uptake by bone marrow-derived dendritic cells and increased presentation of the antigen-MHC-I complex compared to longer linkers (e.g., 10k). nih.gov This suggests that a short linker like PEG2 could be beneficial in certain vaccine formulations to optimize the immune response.

Furthermore, PEGylation has been shown to reduce the uptake of certain biopharmaceuticals by dendritic cells, which can diminish T-cell priming and potentially lower the immunogenicity of the therapeutic protein. frontiersin.org This immunomodulatory property of PEG can be strategically utilized in vaccine design to either enhance or dampen the immune response as needed.

Table 3: Impact of PEG Linker Length on Antigen Presentation in a Nanoparticle Vaccine Model

PEG Linker Molecular WeightRelative Dendritic Cell UptakeRelative p-MHC-I Formation
2kHighHigh
5kHighHigh
10kLowLow

This table is based on findings from studies on the effect of PEG linker length on nanoparticle vaccine efficacy and illustrates that shorter PEG linkers can enhance antigen presentation.

Biomaterials Science and Engineering with Aminooxy Peg2 Methane

Hydrogel Formation and Characterization

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent candidates for tissue engineering scaffolds and drug delivery vehicles. The formation of these networks requires the crosslinking of polymer chains. The primary mechanism through which Aminooxy-PEG2-methane participates in hydrogel formation is oxime ligation.

In this process, a multifunctional polymer backbone is first functionalized with pendant aminooxy groups using Aminooxy-PEG2-methane. This modified polymer is then mixed with a second polymer or crosslinker bearing multiple aldehyde or ketone groups. The reaction between the aminooxy and aldehyde/ketone groups forms stable oxime crosslinks, resulting in the formation of a hydrogel network. nih.gov The properties of the resulting hydrogel are dictated not by the monofunctional Aminooxy-PEG2-methane itself, but by the characteristics of the polymer backbones and the density of the oxime crosslinks formed.

The kinetics of oxime bond formation are highly dependent on pH. The reaction is catalyzed by acid and proceeds most rapidly in a pH range of 4.5 to 6.5. nih.govrsc.org At neutral or physiological pH (7.4), the reaction rate is significantly slower. rsc.org This pH sensitivity provides a crucial mechanism for controlling the gelation time of hydrogels, which is particularly important for applications involving the encapsulation of living cells.

For cell encapsulation, the polymer precursors can be mixed with cells at a physiological pH of 7.4, where the crosslinking reaction is slow, allowing for homogeneous cell distribution. nih.gov The gelation can then be initiated or accelerated by a slight reduction in pH, though care must be taken to remain within a biocompatible range. This temporal control over gelation minimizes cellular stress during the encapsulation process. nih.gov Studies on oxime-based hydrogels have demonstrated high cell viability for encapsulated cells, indicating the biocompatibility of this crosslinking chemistry for creating 3D cell culture environments. nih.gov

The mechanical and swelling properties of hydrogels are critical for mimicking the native extracellular matrix (ECM) of specific tissues. For hydrogels formed via oxime ligation, these properties can be precisely controlled by adjusting several parameters of the precursor solution.

Precursor Concentration: Increasing the weight percentage of the polymers in the precursor solution leads to a denser crosslinked network, resulting in a hydrogel with higher mechanical stiffness (storage modulus) and a lower swelling ratio. nih.gov

pH of Gelation: As the rate of oxime ligation is pH-dependent, the pH of the precursor solution directly influences the extent and efficiency of crosslinking, thereby affecting the final mechanical strength. Hydrogels formed at a more acidic pH (e.g., 4.5) exhibit a significantly higher storage modulus compared to those formed at neutral pH. nih.gov

Stoichiometric Ratio: The molar ratio of aminooxy groups to aldehyde groups is another key factor. Varying this ratio can alter the crosslinking density and, consequently, the hydrogel's stiffness and water absorption capacity. nih.gov

These tunable characteristics allow for the fabrication of hydrogels with a broad range of mechanical properties, from very soft gels with a storage modulus of a few hundred Pascals to stiffer gels of over 15 kPa, making them suitable for various soft tissue engineering applications. nih.govnih.gov

Table 1: Influence of pH on the Mechanical Properties of Oxime-Linked PEG Hydrogels
pH during GelationApproximate Storage Modulus (G')Relative Stiffness
4.5~14.1 kPaHigh
5.5~8.0 kPaMedium-High
6.5~2.5 kPaMedium-Low
7.4~0.3 kPaLow

Data is representative of trends observed in oxime-based PEG hydrogels and illustrates the principle of pH-tunability. nih.gov

The bio-inert nature of polyethylene (B3416737) glycol (PEG) prevents non-specific protein adsorption but also hinders cell adhesion. To improve cytocompatibility, bioactive molecules, such as cell adhesion peptides, can be incorporated into the hydrogel structure. The aminooxy group of Aminooxy-PEG2-methane provides a convenient handle for this functionalization.

For instance, the widely used Arginine-Glycine-Aspartic acid (RGD) peptide, which promotes cell adhesion, can be synthesized with a terminal aldehyde group. This aldehyde-modified peptide can then be covalently linked to a polymer backbone that has been functionalized with Aminooxy-PEG2-methane. When this polymer is crosslinked to form a hydrogel, the RGD peptides are tethered within the matrix, making the hydrogel supportive of cell attachment and proliferation. nih.gov This strategy has been shown to be highly effective, with encapsulated mesenchymal stem cells demonstrating high viability and metabolic activity. nih.gov

Enzyme-catalyzed crosslinking offers a highly specific and biocompatible method for hydrogel formation under physiological conditions. Common enzymes used for this purpose include horseradish peroxidase (HRP), which crosslinks phenol-containing polymers, and transglutaminases, which form bonds between glutamine and lysine (B10760008) residues. nih.gov Another relevant enzyme, lysyl oxidase, catalyzes the oxidation of primary amine groups on lysine residues to form reactive aldehydes. nih.govpreprints.org

While the aldehyde groups generated by lysyl oxidase could theoretically react with the aminooxy group of Aminooxy-PEG2-methane, this is not a direct enzymatic crosslinking of the aminooxy moiety itself. The primary and most direct crosslinking chemistry for the aminooxy group is the non-enzymatic, pH-catalyzed oxime ligation. Currently, there is no established, direct enzymatic crosslinking method that specifically targets the aminooxy group for hydrogel formation.

Surface Functionalization of Materials

The modification of biomaterial surfaces is crucial for controlling biological interactions at the material-tissue interface. Aminooxy-PEG2-methane is an ideal agent for surface functionalization due to its ability to form stable covalent bonds and the known biocompatibility of the PEG chain.

The process typically involves a two-step approach. First, the surface of a material (e.g., a polymer film, metal, or glass) is functionalized to introduce aldehyde or ketone groups. Subsequently, the material is treated with a solution of Aminooxy-PEG2-methane. The aminooxy groups react with the surface aldehydes/ketones, covalently grafting the PEG linker onto the material. This surface modification, often called PEGylation, can significantly enhance the biocompatibility of the material by:

Reducing Protein Adsorption: The grafted PEG chains create a hydrophilic barrier that sterically hinders the adsorption of proteins, which is often the first step in biofouling and foreign body response. researchgate.net

Preventing Cell Adhesion: For applications where cell attachment is undesirable (e.g., blood-contacting devices), PEGylation can render the surface resistant to cell adhesion.

Providing Functional Handles: The terminal methane (B114726) group is inert, but other variants of aminooxy-PEG linkers can be used to introduce different functional groups (e.g., biotin, carboxyl) for the subsequent immobilization of specific biomolecules.

Scaffold Design for Tissue Engineering Research

An ideal tissue engineering scaffold should provide mechanical support while actively promoting tissue regeneration. researchgate.netresearchgate.net Aminooxy-PEG2-methane contributes to advanced scaffold design by enabling the creation of hydrogels and surfaces with precisely controlled properties.

In the design of hydrogel-based scaffolds, polymers functionalized with Aminooxy-PEG2-methane can be crosslinked via pH-sensitive oxime ligation to create scaffolds whose mechanical properties are tuned to match the target tissue. nih.gov Furthermore, the incorporation of bioactive ligands like RGD via the aminooxy group allows the scaffold to present specific biological cues that direct cell behavior, such as adhesion and proliferation. nih.gov

For pre-fabricated solid scaffolds made from materials like PCL or PLGA, surface modification using Aminooxy-PEG2-methane can be employed to improve their biocompatibility. By grafting these linkers onto an aldehyde-functionalized scaffold surface, a hydrophilic and bio-inert interface is created, which can mitigate inflammatory responses and improve integration with host tissue. This versatility makes Aminooxy-PEG2-methane a key enabling tool for designing the next generation of sophisticated scaffolds for tissue engineering research. taylorfrancis.com

Mechanistic and Theoretical Investigations

Mechanistic Studies of Oxime Ligation in Complex Biological Environments

The conjugation of molecules in complex biological settings via oxime ligation is a powerful tool for site-specific modification of biomolecules such as proteins, peptides, and carbohydrates. acs.orgresearchgate.net This bioorthogonal reaction involves the formation of a stable oxime bond from the reaction between an aminooxy group, such as the one in Aminooxy-PEG2-methane, and an electrophilic carbonyl group like an aldehyde or ketone. rsc.orgnih.gov

The mechanism is highly dependent on the reaction's pH. Optimal reaction rates are typically observed under acidic conditions (pH 4-5). acs.orgresearchgate.net However, many biomolecules are not stable or soluble in this pH range, necessitating methods to accelerate the reaction at a neutral pH more amenable to biological systems. acs.orgresearchgate.net The rate of oxime formation at neutral pH can be impractically slow, especially at the low reactant concentrations typical of biological studies. acs.orgresearchgate.netresearchgate.net

To overcome this limitation, nucleophilic catalysis has been extensively studied. Aniline (B41778) and its derivatives have been identified as effective catalysts that significantly enhance the rate of oxime formation under physiological conditions. rsc.orgresearchgate.netexlibrisgroup.com The catalytic mechanism involves the formation of a more reactive Schiff base intermediate between the catalyst (e.g., aniline) and the carbonyl compound. researchgate.net This intermediate is more susceptible to nucleophilic attack by the aminooxy moiety, leading to a transimination reaction that yields the final oxime product. researchgate.net

Research has shown that substituted anilines with electron-donating groups are superior catalysts. acs.orgresearchgate.net In a key study using a model oxime ligation with an aminooxy-functionalized PEG, the catalyst p-phenylenediamine (B122844) was found to be highly effective at neutral pH, even at low millimolar concentrations. acs.orgresearchgate.net This catalyst provided a 120-fold increase in the rate of protein PEGylation compared to the uncatalyzed reaction and was 19 to 20 times faster than the equivalent reaction catalyzed by aniline. acs.orgresearchgate.net Further kinetic studies involving an aminooxyacetyl-peptide and benzaldehyde (B42025) in the presence of an aniline catalyst at pH 7 determined a second-order rate constant (k₁) of 8.2 ± 1.0 M⁻¹s⁻¹. nih.gov These findings underscore the critical role of catalysis in making oxime ligation a viable and efficient strategy in complex biological environments. acs.orgresearchgate.net

Table 1: Comparison of Oxime Ligation Reaction Rates with Different Catalysts at Neutral pH

CatalystRelative Rate Enhancement vs. Uncatalyzed ReactionRelative Rate Enhancement vs. AnilineKey FindingsSource
None (Uncatalyzed)1x~0.008xReaction is very slow at neutral pH. acs.orgresearchgate.net
Aniline~6.3x - 40x1xSignificantly accelerates reaction rate at neutral pH. acs.orgresearchgate.netresearchgate.net
p-Phenylenediamine120x~19x - 20xSuperior catalyst to aniline at neutral pH, effective at low concentrations. acs.orgresearchgate.net
m-PhenylenediamineUp to 15 times more efficient than aniline~2x (at identical concentrations)Higher water solubility allows for use at much higher concentrations, resulting in greater rate acceleration. researchgate.net

Computational Modeling and Simulation of Aminooxy-PEG2-methane Interactions

While direct computational studies specifically modeling Aminooxy-PEG2-methane are not extensively documented, the broader field of computational analysis of PEGylated proteins provides significant insight into the likely interactions and structural consequences of its use. Computational approaches, including molecular dynamics (MD) simulations and bioinformatics, are increasingly recommended to guide the design of protein-polymer conjugates. nih.gov These methods allow for the prediction of optimal conjugation sites and provide a molecular-level understanding of the interaction between the PEGylated protein and its biological targets. nih.gov

MD simulations can model the structural changes introduced to a protein upon conjugation with a PEG linker. nih.gov For a conjugate synthesized using Aminooxy-PEG2-methane, simulations would reveal how the short PEG chain affects the protein's conformational dynamics, stability, and solvent-accessible surface area. Such studies have shown that a PEG polymer can wrap around the protein, creating a steric shield that influences its biological activity and interactions. nih.gov The extent of this shielding is dependent on both the length of the PEG chain and the site of attachment. nih.gov

Furthermore, computational models have been developed to predict the reactivity of specific amino acid residues, such as lysine (B10760008), toward PEGylation reagents. nih.gov These structure-dependent reactivity models consider factors like the shielding effect of the PEG chain itself on subsequent modifications, allowing for a quantitative prediction of conjugation outcomes. nih.gov Applying these principles to Aminooxy-PEG2-methane would involve modeling how its discrete and relatively small size influences the accessibility of neighboring reactive sites. Such in silico approaches are valuable for optimizing PEGylation parameters and predicting the properties of the final conjugate, thereby streamlining the development of PEGylated therapeutics. nih.gov

Structure-Activity Relationship (SAR) Studies in Conjugate Design

Structure-activity relationship (SAR) studies are crucial for optimizing the design of bioconjugates, and the linker component, such as Aminooxy-PEG2-methane, plays a pivotal role. The length, structure, and attachment site of the PEG linker can profoundly influence the physicochemical properties, stability, pharmacokinetics, and ultimately, the biological activity of the resulting conjugate. nih.govnih.govresearchgate.net

Studies on antibody-drug conjugates (ADCs) and other PEGylated proteins have established several key SAR principles:

Impact of Linker Architecture : The configuration of the PEG moiety within the linker is also critical. Studies comparing linear PEG linkers to those with pendant PEG chains found that the linker architecture significantly affects the physical and chemical stability of ADCs. nih.govresearchgate.net Amide-coupled ADCs featuring two pendant 12-unit PEG chains demonstrated superior stability and slower clearance rates compared to conjugates with a conventional linear 24-unit PEG oligomer. nih.govresearchgate.net This highlights that the spatial arrangement of the hydrophilic PEG units must be carefully considered during linker design.

Impact on Stability and Solubility : A primary function of PEG linkers is to serve as a "hydrophilicity reservoir" to mask the hydrophobicity of conjugated payloads, such as cytotoxic drugs. nih.govresearchgate.net This can prevent aggregation, improve solubility, and enhance the biophysical stability of the conjugate. mdpi.comnih.gov PEGylation has also been shown to significantly decrease the propensity for heat-induced aggregation and improve resistance to proteolytic degradation. nih.gov

The discrete, two-unit ethylene (B1197577) glycol chain of Aminooxy-PEG2-methane offers a specific tool in SAR studies, providing a means to introduce a minimal hydrophilic spacer. This can be advantageous in applications where maintaining the compact size and unimpeded target access of the parent biomolecule is paramount, while still benefiting from improved solubility and reduced aggregation.

Table 2: Summary of Structure-Activity Relationship Findings for PEG Linkers in Bioconjugates

PEG Linker PropertyObserved EffectExample / FindingSource
Increasing PEG Length (e.g., to 4 kDa or 10 kDa)Increases circulation half-life.A 10 kDa PEG insertion led to an 11.2-fold half-life extension in an affibody conjugate. mdpi.com
Increasing PEG LengthCan decrease in vitro biological activity/cytotoxicity.A 10 kDa PEG insertion caused a 22-fold reduction in cytotoxicity. mdpi.com
PEGylation (general)Improves resistance to proteolysis and reduces aggregation.PEGylation of alpha-1 antitrypsin significantly decreased heat-induced aggregation and improved proteolytic resistance. nih.gov
Linker Architecture (Pendant vs. Linear)Affects stability and pharmacokinetics.ADCs with pendant PEG chains showed slower clearance rates and better stability than those with linear PEG chains. nih.govresearchgate.net
Hydrophilic LinkersImproves hydrophilicity, stability, and therapeutic index.Incorporating a methyl-PEG24 moiety into an ADC linker enhanced biophysical stability, tumor suppression, and half-life. nih.gov

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence for Compound and Conjugate Design

Historically, the process of protein PEGylation has been challenging, often resulting in complex and heterogeneous mixtures of products that require extensive purification and characterization. acs.org Kinetic models that can accurately predict the outcomes of these reactions offer a way to bypass extensive laboratory experiments and streamline the bioconjugation process. acs.org Researchers have developed structure-dependent reactivity models that can quantitatively predict the reactivity of specific amino acids (like lysine) and simulate the entire PEGylation process. mdpi.comresearchgate.net These models, which can be linear, structure-based, or machine-learned, analyze protein-specific descriptors like exposed surface areas and pKₐ to predict modification sites with high accuracy. acs.org

AI/ML ApproachApplication AreaKey FunctionReference
Structure-Dependent Reactivity ModelsProtein PEGylationPredicts site-specific modification rates and distribution of PEGylated products ("PEGmers"). acs.orgmdpi.com
ADCNetAntibody-Drug Conjugate (ADC) Linker DesignAnalyzes structure-function relationships to predict linker stability and drug-release efficiency. nih.gov
ProLinker-GeneratorPROTAC Linker DesignUses transfer and reinforcement learning to generate novel PEG-based linkers with optimized properties. mdpi.com
DeLinkerGeneral Linker Design (Fragment Linking)Incorporates 3D structural information to design linkers that connect molecular fragments. nih.gov

Development of Novel Aminooxy-Based Reaction Chemistries

The foundational reaction for Aminooxy-PEG2-methane is the oxime ligation, a chemoselective "click" reaction between an aminooxy group and an aldehyde or ketone. louisville.eduscispace.com While highly reliable, ongoing research focuses on enhancing its speed, expanding its scope, and developing new reaction modalities based on the aminooxy functional group. nih.govacs.orgacs.org

A significant area of development is the improvement of catalysts for oxime ligation. While the reaction can proceed under physiological conditions, the rate can be slow, especially at low reactant concentrations. acs.org Aniline (B41778) has been a common catalyst, but researchers have identified superior options. Substituted anilines with electron-donating groups, such as p-phenylenediamine (B122844), have been shown to be highly effective catalysts at neutral pH, leading to significantly faster reaction rates compared to uncatalyzed or aniline-catalyzed reactions. acs.org

Beyond catalysis, new strategies are expanding the versatility of the oxime ligation. One innovative approach overcomes previous limitations with disulfide-rich peptides, enabling regiospecific control and complete ligation within five minutes. nih.govrsc.orguq.edu.au This method allows for the production of stable aminooxy-precursors that can be stored long-term for on-demand modification, which is particularly valuable for time-sensitive applications like radiotracer development. nih.gov

Furthermore, researchers have developed a novel "aminooxy click chemistry" (AOCC) to facilitate bis-homo and bis-hetero conjugation to nucleic acids. acs.orgnih.gov This strategy uses a bis-functionalized aminooxy group to allow for the introduction of two different ligands with distinct biological functions simultaneously. nih.gov This modular and high-yield approach meets the criteria for click chemistry and simplifies the synthesis and purification of complex conjugates. nih.gov These advancements collectively enhance the chemical biology toolbox, enabling more complex and functional biomolecular constructs. nih.govnih.gov

Development AreaKey InnovationImpact on Aminooxy ChemistryReference
Catalysis EnhancementUse of substituted anilines (e.g., p-phenylenediamine) as catalysts.Achieves significantly faster oxime ligation rates at neutral pH and low catalyst concentrations. acs.org
Reaction Scope ExpansionA strategy for rapid ( < 5 min) ligation compatible with disulfide-rich peptides.Enables on-demand bioconjugation and application to previously challenging biomolecules. nih.govrsc.org
Novel Reaction ModalityDevelopment of Aminooxy Click Chemistry (AOCC).Allows for the facile synthesis of bis-homo and bis-hetero conjugates, particularly for nucleic acids. acs.orgnih.gov

Expansion into New Biomedical Applications

The unique properties of Aminooxy-PEG2-methane and related PEG linkers, such as their biocompatibility and role in forming stable oxime bonds, are driving their expansion into new and sophisticated biomedical applications. bioglyco.comchempep.com These linkers are integral components in advanced drug delivery systems, diagnostics, and the creation of novel biomolecule mimetics.

In targeted drug delivery, aminooxy-PEG linkers are used to connect cytotoxic drugs to antibodies, forming ADCs that selectively target tumor cells. bioglyco.com The hydrophilic PEG component helps to improve the solubility, stability, and pharmacokinetic profile of the entire conjugate. bioglyco.comaxispharm.com Beyond ADCs, these linkers are being incorporated into other delivery platforms like PEGylated liposomes and nanoparticles to enhance stability and prolong circulation time. bioglyco.com The use of heterobifunctional linkers, such as Aminooxy-PEG-Azide, allows for a modular approach to drug conjugation through the use of complementary click reactions. axispharm.com

In the realm of diagnostics and bio-imaging, aminooxy chemistry provides a robust method for attaching probes to biomolecules. For example, aminooxy-terminated PEG linkers have been used to ligate fluorophores and gold nanoparticles to create nano-entities for breast cancer diagnosis and imaging. louisville.edu They are also valuable for modifying the surfaces of biosensors to improve their performance and stability in biological environments. bioglyco.com

A particularly innovative research avenue is the use of aminooxy-functionalized building blocks to synthesize novel mimics of essential biomolecules. nih.gov Researchers are designing and synthesizing sugar and nucleoside aminooxy acids to generate N-oxyamide-linked glycopeptides, glycolipids, and oligonucleosides. nih.gov These mimics, where the natural phosphodiester linkage is replaced by a neutral N-oxyamide bond, can offer increased cellular permeability and enhanced resistance to degradation by nucleases, opening up new possibilities for therapeutic and research applications. nih.gov

Application AreaSpecific Use of Aminooxy-PEG LinkerPotential AdvantageReference
Targeted Drug DeliveryComponent in Antibody-Drug Conjugates (ADCs) and PEGylated nanoparticles.Improves solubility, stability, and circulation time of therapeutics. bioglyco.com
Diagnostics & Bio-imagingConjugation of fluorophores and gold nanoparticles for cancer detection.Provides a stable and specific method for attaching imaging and sensing agents. louisville.edu
Biomaterial Surface ModificationModifying surfaces of medical devices and biosensors.Enhances biocompatibility, reduces non-specific binding, and improves stability. bioglyco.com
Biomolecule MimeticsSynthesis of N-oxyamide-linked oligonucleosides and glycopeptides.Creates novel structures with increased cellular permeability and resistance to enzymatic degradation. nih.gov

Q & A

Q. What is the synthetic route for Aminooxy-PEG2-methane, and what key reaction conditions are required?

Aminooxy-PEG2-methane is synthesized via multi-step organic reactions. A representative method involves:

  • Step 1 : Activation of precursor molecules (e.g., PEG derivatives) using reagents like thionyl chloride (SOCl₂) or carbodiimides to generate reactive intermediates.
  • Step 2 : Coupling the aminooxy group to the PEG backbone under anhydrous conditions, often using catalysts such as triethylamine (Et₃N) or BF₃·OEt₂.
  • Step 3 : Purification via column chromatography or HPLC to isolate the product, ensuring ≥98% purity .

Q. Key Conditions :

  • Anhydrous solvents (THF, CH₂Cl₂).
  • Temperature control (0°C–rt for sensitive steps).
  • Inert atmosphere (N₂/Ar) to prevent oxidation.
Reaction StepReagents/ConditionsYield
Intermediate formationSOCl₂, CH₃OH, reflux60%
Aminooxy couplingNaBH₄, BF₃·OEt₂, THF99%
Final purificationColumn chromatography≥98% purity

Q. How does Aminooxy-PEG2-methane facilitate bioconjugation via oxime bond formation?

The aminooxy group (-ONH₂) reacts selectively with aldehyde or ketone groups under mildly acidic conditions (pH 4.5–6.5) to form stable oxime bonds. This reaction is widely used for:

  • Protein modification : Conjugating PEG to glycosylated proteins (e.g., antibodies with oxidized sugar residues).
  • Surface functionalization : Immobilizing biomolecules on aldehyde-coated substrates.

Q. Mechanism :

Protonation of the carbonyl oxygen in aldehydes/ketones enhances electrophilicity.

Nucleophilic attack by the aminooxy group forms an oxime linkage (R-C=N-O-PEG).

Reaction efficiency depends on pH, temperature, and reactant molar ratios .

Q. What are the recommended storage conditions to preserve the reactivity of Aminooxy-PEG2-methane?

  • Temperature : Store at -20°C in sealed vials.
  • Atmosphere : Under inert gas (N₂/Ar) to prevent moisture absorption and oxidation.
  • Stability : Use within 1 week of reconstitution due to rapid hydrolysis of the aminooxy group in aqueous buffers .
PropertyValue
Molecular FormulaC₅H₁₃NO₃
Molecular Weight135.16 g/mol
CAS Number54149-49-4
Purity≥98%

Advanced Research Questions

Q. How can researchers optimize pH and temperature conditions to maximize oxime bond formation efficiency?

Methodology :

  • pH Screening : Test buffers (e.g., acetate, MES) across pH 4.0–7.0. Optimal activity occurs at pH 5.0–6.0.
  • Temperature : Conduct time-course experiments at 4°C, 25°C, and 37°C. Elevated temperatures (25–37°C) accelerate reaction kinetics but may degrade sensitive biomolecules.
  • Molar Ratio : Use a 2–5:1 excess of Aminooxy-PEG2-methane to aldehyde-bearing molecules to drive conjugation .

Q. Example Data :

pHConjugation Efficiency (%)
4.565
5.592
6.578

Q. What analytical techniques are most effective for confirming successful bioconjugation using Aminooxy-PEG2-methane?

  • Mass Spectrometry (MS) : Detect mass shifts corresponding to PEGylation (e.g., +135 Da per PEG2 unit).
  • HPLC-SEC : Resolve conjugated vs. unmodified biomolecules based on size exclusion.
  • ¹H-NMR : Identify oxime bond formation via characteristic peaks at 7.5–8.5 ppm (C=N) .

Troubleshooting Tip :
If conjugation efficiency is low, verify aldehyde availability via hydrazide-based assays (e.g., 2,4-dinitrophenylhydrazine test).

Q. How should researchers address discrepancies in conjugation efficiency reported across studies?

Root Causes :

  • Aldehyde Accessibility : Steric hindrance in large biomolecules (e.g., antibodies) may limit reaction sites.
  • PEG Purity : Impurities (e.g., free amines) can compete for reaction sites. Validate purity via MALDI-TOF or LC-MS.
  • Buffer Interference : Phosphate or Tris buffers may scavenge aldehydes; use non-nucleophilic buffers (e.g., HEPES).

Q. Resolution Strategy :

  • Perform dose-response experiments to establish stoichiometric thresholds.
  • Compare results with structurally similar linkers (e.g., Aminooxy-PEG4-methane) to isolate PEG-length effects .

Q. What are the critical considerations for using Aminooxy-PEG2-methane in in vivo studies?

  • Biocompatibility : PEG is generally non-immunogenic, but pre-screen for anti-PEG antibodies in animal models.
  • Clearance : PEG2’s short chain enables renal excretion, reducing long-term toxicity.
  • Stability : Oxime bonds are hydrolytically stable at physiological pH (7.4) but may degrade in acidic environments (e.g., lysosomes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.